3-[(2-Chlorobenzyl)oxy]benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Modern Medicinal Chemistry
The benzoic acid scaffold, a simple structure consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a privileged and fundamental building block in medicinal chemistry. researchgate.net Its prevalence stems from its ability to serve as a versatile synthetic handle and its capacity to interact with biological targets through various non-covalent interactions, including hydrogen bonding and aromatic interactions. This structural motif is present in numerous naturally occurring bioactive compounds and serves as the foundation for a multitude of synthetic drugs. researchgate.netpreprints.org
The utility of the benzoic acid scaffold is evident in the wide range of approved pharmaceuticals that incorporate this core structure. researchgate.net For instance, drugs like furosemide (B1674285) (a diuretic), aspirin (B1665792) (an anti-inflammatory and antiplatelet agent), and bexarotene (B63655) (an anticancer agent) all feature a benzoic acid derivative as their active component. researchgate.netpreprints.org The ability to readily modify the benzene ring with various substituents allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule, leading to the development of compounds with enhanced potency, selectivity, and improved metabolic stability. nih.govresearchgate.net This "scaffold-hopping" approach, where the benzoic acid moiety is incorporated into or used to replace other structures, is a common strategy in drug discovery to generate novel intellectual property and identify new lead compounds. nih.govresearchgate.net
Overview of Pharmacological Potential within the Benzoic Acid Class
The benzoic acid class of compounds exhibits an exceptionally broad spectrum of pharmacological activities. This diversity is a direct consequence of the various functional groups that can be attached to the benzoic acid core, which in turn dictates how the molecule interacts with biological systems. ijarsct.co.in Historically, benzoic acid itself and its simple salts, like sodium benzoate (B1203000), have been widely used as antimicrobial agents and food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds. fruitfast.comwikipedia.org
Beyond their preservative properties, benzoic acid derivatives have been investigated and developed for a vast array of therapeutic applications. researchgate.net These include:
Anti-inflammatory and Analgesic Effects: Salicylic (B10762653) acid and its derivatives, most notably aspirin, are prime examples of benzoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs). preprints.orgijarsct.co.in
Antimicrobial Activity: Many derivatives exhibit potent antibacterial and antifungal properties. ijarsct.co.inresearchgate.net
Anticancer Properties: Certain derivatives, such as bexarotene, have been developed as anticancer agents, and ongoing research continues to explore new analogs with potential antitumor activity. researchgate.net
Local Anesthetics: A class of local anesthetics, including benzocaine, is based on benzoic acid esters. researchgate.netslideshare.net
Enzyme Inhibition: The structural features of benzoic acid derivatives make them suitable candidates for designing enzyme inhibitors, which are crucial in treating various diseases. researchgate.net For example, they have been studied as inhibitors of enzymes like dihydrofolate reductase and dipeptidyl peptidase-4 (DPP-4). nih.gov
The following table provides a glimpse into the diverse pharmacological roles of selected benzoic acid derivatives.
| Compound Name | Pharmacological Class | Primary Application/Activity |
| Acetylsalicylic Acid (Aspirin) | Anti-inflammatory, Antiplatelet | Pain relief, fever reduction, prevention of blood clots |
| Sodium Benzoate | Preservative | Antimicrobial agent in foods and beverages |
| Furosemide | Diuretic | Treatment of fluid retention (edema) and high blood pressure |
| Bexarotene | Anticancer Agent | Treatment of cutaneous T-cell lymphoma |
| Benzocaine | Local Anesthetic | Topical pain relief |
| Gallic Acid | Antioxidant | Found in many plants, scavenges free radicals |
This table provides illustrative examples and is not exhaustive.
Structural Classification and Molecular Diversity of Benzoic Acid Derivatives
The molecular diversity within the benzoic acid family is immense, arising from the various ways the core structure can be modified. These derivatives can be broadly classified based on the nature and position of the substituents on the benzene ring.
Classification Based on Substitution:
Hydroxybenzoic Acids: These compounds, such as salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid, possess one or more hydroxyl (-OH) groups. Their antioxidant properties are often attributed to these hydroxyl moieties. researchgate.net
Aminobenzoic Acids: Featuring an amino (-NH2) group, these derivatives, like anthranilic acid (2-aminobenzoic acid), are important precursors in the synthesis of dyes and pharmaceuticals.
Halogenated Benzoic Acids: The inclusion of halogen atoms (F, Cl, Br, I) can significantly alter a molecule's lipophilicity and electronic properties, influencing its biological activity. wikipedia.org 2-Chlorobenzoic acid is a simple example of this class. wikipedia.orgchemicalbook.com
Alkoxybenzoic Acids: These contain an ether linkage, such as in anisic acid (4-methoxybenzoic acid). The compound 3-[(2-Chlorobenzyl)oxy]benzoic acid falls into this category, with a more complex benzyloxy substituent.
Classification Based on the Carboxyl Group:
Benzoate Esters: Formed by the reaction of the carboxylic acid group with an alcohol. These are often used as flavoring agents and in cosmetics. fruitfast.com
Benzamides: Resulting from the reaction of the carboxyl group with an amine. This modification is common in drug molecules to enhance binding and stability.
The combination of different substituents at various positions on the benzene ring leads to a vast chemical space for exploration. For example, a single benzoic acid molecule can be substituted with a combination of hydroxyl, amino, and halogen groups, creating multifunctional derivatives with unique properties. This structural variety is fundamental to the widespread importance of benzoic acid derivatives in science and industry. researchgate.netontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESYVOFBRNYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Characterization of Benzoic Acid Derivatives, with Focus on 3 2 Chlorobenzyl Oxy Benzoic Acid
Synthetic Methodologies for Benzoic Acid Derivatives
The synthesis of benzoic acid derivatives is a cornerstone of modern organic chemistry, providing access to a vast array of molecules with applications ranging from materials science to pharmaceuticals. The functionalization of the benzoic acid scaffold can be achieved through various reactions, with ether and ester formations being among the most common.
The formation of ether and ester linkages are fundamental transformations in the synthesis of benzoic acid derivatives.
Ether Synthesis: The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgvedantu.com The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride or potassium hydroxide (B78521). For synthesizing benzyloxybenzoic acids, a hydroxybenzoic acid (or its corresponding ester) is deprotonated at the phenolic hydroxyl group to form a phenoxide, which then acts as the nucleophile, attacking an appropriate benzyl (B1604629) halide. The reaction is robust but works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Ester Synthesis: Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. academicpublishers.orgnih.gov This equilibrium-driven process often requires an excess of one reactant or the removal of water to achieve high yields. nih.gov Modern variations employ different catalysts and conditions to improve efficiency. For instance, zirconocene (B1252598) triflate has been shown to catalyze the esterification of benzoic acid derivatives under relatively mild conditions. rug.nl Other methods involve the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride, which then readily reacts with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct in a Schotten-Baumann type reaction. nih.gov
The synthesis of chlorobenzyl-substituted benzoic acids often employs the general strategies outlined above, tailored with specific precursors.
A direct synthesis of 3-[(2-Chlorobenzyl)oxy]benzoic acid has been reported utilizing the Williamson ether synthesis. semanticscholar.org The process involves two main steps:
Ether Formation: Methyl 3-hydroxybenzoate is reacted with 2-chlorobenzyl bromide in the presence of a base, potassium hydroxide (KOH), in a solvent mixture of ethanol (B145695) and water. The phenoxide ion generated from methyl 3-hydroxybenzoate attacks the benzylic carbon of 2-chlorobenzyl bromide, displacing the bromide ion to form the ether linkage.
Saponification: The resulting intermediate, methyl 3-[(2-chlorobenzyl)oxy]benzoate, is then hydrolyzed using an excess of potassium hydroxide in ethanol to convert the methyl ester into the corresponding carboxylic acid, yielding the final product. semanticscholar.org
Other specialized methods for creating substituted benzoic acids include Friedel-Crafts acylation, where benzene-1,2-dicarboxylic anhydride (B1165640) can be reacted with chlorobenzene (B131634) in the presence of a Lewis acid like aluminum chloride to produce 2-(4-chlorobenzoyl)benzoic acid. pku.edu.cn Furthermore, ortho-lithiation of unprotected benzoic acids using strong bases can create a lithiated intermediate that reacts with electrophiles to introduce substituents at specific positions. researchgate.net
The synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid serves as an excellent case study, demonstrating modern techniques that enhance reaction efficiency, such as microwave-assisted synthesis and specific catalytic systems. nih.govacs.org This compound is a derivative of salicylic (B10762653) acid, where an ester linkage is formed at the phenolic hydroxyl group. nih.govresearchgate.net
The successful synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid relies on the appropriate selection of starting materials. The key precursors for this reaction are:
Salicylic Acid: This molecule provides the core benzoic acid structure and the phenolic hydroxyl group that will be acylated. nih.govacs.org
3-(Chloromethyl)benzoyl chloride: This is the acylating agent. nih.govacs.org It is a reactive derivative of 3-(chloromethyl)benzoic acid, designed to readily react with the hydroxyl group of salicylic acid. evitachem.com
Modern synthetic chemistry emphasizes the use of conditions that are both rapid and efficient. The synthesis of this salicylic acid derivative has been effectively performed using microwave irradiation, which significantly accelerates the reaction compared to conventional heating methods. nih.govacs.org
The reaction is typically carried out under the following conditions:
Solvent: Acetone is used as the solvent. nih.govacs.org
Catalyst: Pyridine, a tertiary amine, is added as a catalyst. nih.govacs.org Pyridine attacks the highly reactive acyl chloride, forming a more electrophilic acylpyridinium ion intermediate. This intermediate is then more readily attacked by the phenolic hydroxyl group of salicylic acid. The pyridinium (B92312) ion is subsequently released, regenerating the catalyst and forming the final ester product. nih.govacs.org
Energy Source: The reaction mixture is exposed to microwave irradiation at 600 W for a short duration, typically around 5 minutes. nih.govacs.org This method of energy input allows for rapid and uniform heating of the polar molecules in the mixture. scispace.com
An alternative to microwave irradiation is a heat-induced reflux method, though this generally requires longer reaction times. acs.org
The primary goal in optimizing a synthetic procedure is to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, several factors contribute to its efficiency.
Catalysis: The addition of pyridine is a key optimization step. It increases the reaction rate and yield by activating the acyl chloride precursor. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation is a significant improvement over conventional heating. Esterification reactions that might take hours or even days under normal conditions can often be completed in minutes. scispace.comresearchgate.netijsdr.org This rapid heating minimizes the potential for side reactions or degradation of the product. smolecule.com The table below compares the synthesis of butyl benzoate (B1203000) using microwave-assisted and conventional methods, illustrating the dramatic reduction in reaction time.
| Method | Reaction Time | Reference |
|---|---|---|
| Microwave Synthesis of Butyl Benzoate | 6 minutes | ijsdr.org |
| Conventional Heating Method for Butyl Benzoate | 45 minutes | ijsdr.org |
Reaction Conditions: The synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid is described as relatively simple and is achieved under biphasic aqueous basic conditions, which contributes to its efficient formation. acs.org The table below summarizes the optimized conditions for its synthesis.
| Parameter | Condition | Reference |
|---|---|---|
| Reactant 1 | Salicylic Acid | nih.govacs.org |
| Reactant 2 | 3-(Chloromethyl)benzoyl chloride | nih.govacs.org |
| Solvent | Acetone | nih.govacs.org |
| Catalyst | Pyridine | nih.govacs.org |
| Energy Source | Microwave Irradiation (600 W) | nih.govacs.org |
| Reaction Time | 5 minutes | nih.govacs.org |
These optimized conditions allow for a rapid, high-yield synthesis, showcasing the power of modern catalytic systems and energy sources in organic chemistry.
Illustrative Synthesis of Related Salicylic Acid Derivatives (e.g., 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid)
Spectroscopic Techniques for Structural Elucidation
The precise structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the specific functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the chemical environment of each atom.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a related compound, 2-((4-chlorobenzyl)oxy)benzoic acid, the benzylic protons (O-CH₂) appear as a singlet around δ 5.10 ppm, while the carboxylic acid proton is observed as a singlet at approximately δ 13.02 ppm in DMSO-d₆. Similarly, for 3-((4-Chlorobenzyl)oxy)benzoic acid, the benzylic O-CH₂ protons are seen as a singlet at δ 5.19 ppm in DMSO-d₆. The aromatic protons typically appear as a complex multiplet in the region of δ 7.0-8.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. In a similar structure, 2-chlorobenzoic acid, the carbon signals are observed at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 in CDCl₃. chemicalbook.com For this compound, distinct signals would be expected for the carboxylic acid carbon, the ether-linked benzylic carbon, and the various aromatic carbons in both the benzoic acid and the 2-chlorobenzyl moieties.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Benzoic Acid Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
|---|---|---|---|
| 2-((4-Chlorobenzyl)oxy)benzoic acid | DMSO-d₆ | δ 13.02 (s, 1H, COOH), 7.74 (d, J=8.6 Hz, 2H, Ar-H), 5.10 (s, 2H, O-CH₂) | Not explicitly provided |
| 3-((4-Chlorobenzyl)oxy)benzoic acid | DMSO-d₆ | δ 7.58–7.50 (m, 3H, Ar-H), 5.19 (s, 2H, O-CH₂) | Not explicitly provided |
| 2-Chlorobenzoic acid chemicalbook.com | CDCl₃ | δ 8.09(d, J=7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
For a similar compound, 3-[(4-Chlorobenzyl)oxy]benzaldehyde, the presence of an ether linkage (C-O-C stretch) is confirmed by a peak around 1255–1269 cm⁻¹. Benzoic acid and its derivatives typically show a strong carbonyl (C=O) stretching vibration from the carboxylic acid group in the region of 1680-1710 cm⁻¹. Additionally, a broad O-H stretching band from the carboxylic acid is expected between 2500 and 3300 cm⁻¹. The C-Cl stretching vibration from the chlorobenzyl group would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Functional Groups in Benzoic Acid Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C-O-C (Ether) | 1000-1300 |
| C-Cl (Aryl chloride) | 600-800 |
| C-H (Aromatic) | 3000-3100 |
Note: The exact positions of the peaks can be influenced by the specific molecular structure and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the molecular weight is 276.69 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected at or near this value. For instance, a related compound, 2-((4-chlorobenzyl)oxy)benzoic acid, shows a molecular ion peak at m/z 261.03223 ([M-H]⁻) in high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve cleavage of the ether bond, leading to fragments corresponding to the 2-chlorobenzyl cation and the 3-oxybenzoic acid radical anion, or other characteristic fragments.
X-ray Diffraction Analysis for Crystalline Structure Determination
Analytical Methodologies for Compound Purity and Stability Assessment
Ensuring the purity and stability of a chemical compound is critical for its reliable use in research and development. Various analytical techniques are employed for this purpose.
Chromatographic Separation Techniques (High-Pressure Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.
High-Pressure Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to determine the purity of a compound and to quantify its concentration. In the analysis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, an HPLC-DAD (Diode Array Detector) method was developed to determine its pharmacokinetic properties in rats. nih.govresearchgate.net A similar HPLC method could be developed for this compound to assess its purity by detecting and quantifying any impurities present. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for qualitative analysis of a compound's purity and for monitoring the progress of a chemical reaction. libretexts.org For benzoic acid derivatives, silica (B1680970) gel is a common stationary phase. A sample of this compound would be spotted on a TLC plate and developed with an appropriate solvent system (mobile phase). A pure compound should ideally show a single spot. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. libretexts.org Different visualization techniques, such as UV light or staining reagents like bromocresol green for acidic compounds, can be used to see the spots. epfl.ch
Table 3: Chromatographic Methods for the Analysis of Benzoic Acid Derivatives
| Technique | Principle | Application for this compound | Key Parameters |
|---|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Purity assessment, quantification, stability studies. nih.govresearchgate.net | Retention time, peak area, mobile phase, column type. |
| TLC | Differential migration of analytes on a thin layer of adsorbent material driven by a liquid mobile phase. libretexts.org | Purity assessment, reaction monitoring, identification. | Rf value, solvent system, visualization method. |
Accelerated Stability Testing Protocols
Accelerated stability testing is a fundamental component in the development of chemical compounds, designed to predict the long-term stability and shelf-life by subjecting the substance to exaggerated storage conditions. paho.org The primary goal is to increase the rate of chemical degradation and physical changes to understand how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light. europa.euich.org These studies are critical for identifying potential degradation products, establishing degradation pathways, and developing and validating stability-indicating analytical methods. researchgate.netlhasalimited.org The protocols are generally guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for the stability data package required for regulatory submissions. ich.orgprecisionstabilitystorage.com
For a compound such as this compound, a typical accelerated stability program involves two main parts: a formal accelerated stability study under defined conditions and forced degradation studies under more severe conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is carried out to deliberately degrade the sample under conditions more severe than those used in accelerated stability testing. researchgate.net This process is essential for elucidating the intrinsic stability of the molecule and identifying likely degradation products that could form under various conditions. researchgate.netdphen1.com The data generated are used to develop analytical methods that can reliably separate the intact active substance from its degradation products. lhasalimited.org Common stress conditions include hydrolysis, oxidation, photolysis, and thermal degradation. biomedres.us
For benzoic acid derivatives, hydrolytic degradation of the ether or ester linkage is a significant pathway. dphen1.com Studies on related compounds show that degradation is often pH-dependent, with increased breakdown in acidic or alkaline conditions. researchgate.net The presence of a halogen, such as the chloro group in this compound, introduces potential for other degradation pathways, including reductive dechlorination, particularly under photolytic stress. mdpi.com
A representative forced degradation protocol for this compound would involve exposing solutions of the compound to the conditions outlined in the table below.
Table 1: Representative Forced Degradation Protocol for this compound
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Potential Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | Cleavage of the ether linkage | 3-Hydroxybenzoic acid, 2-Chlorobenzyl alcohol |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | Cleavage of the ether linkage | 3-Hydroxybenzoic acid, 2-Chlorobenzyl alcohol |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or heated | Oxidation of the benzyl group or aromatic rings | N-oxides, hydroxylated derivatives |
| Thermal Degradation | Dry heat, >100°C | General decomposition | Various, dependent on decomposition temperature |
| Photostability | Exposure to UV/Vis light (per ICH Q1B guidelines) | Photolytic cleavage or dechlorination | 3-Hydroxybenzoic acid, Benzyl alcohol, Benzoic acid derivatives |
Formal Accelerated Stability Study
Following forced degradation, a formal accelerated stability study is conducted on at least three primary batches of the substance to provide data on its stability in the proposed packaging. ich.org The standard accelerated storage condition is 40°C ± 2°C with 75% ± 5% relative humidity (RH) for a period of six months. amsbiopharma.com Testing is typically performed at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months). ich.org If a "significant change" occurs during the accelerated study, testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is recommended. paho.orgedaegypt.gov.eg
The findings from these studies are crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions. ich.org The development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a concurrent and essential activity, ensuring that any decrease in the concentration of this compound and a corresponding increase in degradation products can be accurately quantified. longdom.orglongdom.org
Table 2: Example of an Accelerated Stability Study Plan
| Test Parameter | Storage Condition | Testing Time Points (Months) |
|---|---|---|
| Appearance, Assay (HPLC), Related Substances (HPLC), Identification (e.g., FTIR, HPLC) | Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Computational Studies and Molecular Modeling of Benzoic Acid Derivatives
In Silico Approaches for Rational Compound Design
Rational compound design utilizes computational methods to predict the interaction between a small molecule and a biological target, thereby guiding the synthesis of compounds with enhanced efficacy and specificity. For scaffolds like benzoic acid, in silico approaches are instrumental in navigating the vast chemical space of possible derivatives. researchgate.net Techniques such as structure-based drug design allow for the creation of molecules tailored to fit the active site of a specific enzyme or receptor. nih.gov
The process often begins with a known active molecule or a biological target's crystal structure. For benzoic acid derivatives, this could involve modifying substituent groups on the phenyl ring or the linked moiety to optimize interactions and pharmacokinetic properties. jocpr.com By evaluating potential derivatives computationally before undertaking laboratory synthesis, researchers can prioritize candidates with the highest probability of success, saving significant time and resources.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a key computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding how a compound like 3-[(2-Chlorobenzyl)oxy]benzoic acid might interact with biological targets.
Cyclooxygenase-2 (COX-2) is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations are frequently used to predict the binding affinity of novel compounds to this enzyme. The binding affinity is often expressed as a scoring function, such as a Glide Score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. unair.ac.id
While specific docking studies for this compound are not widely published, research on structurally similar analogs provides valuable insights. For instance, an in-silico experiment on 14 benzoic acid derivatives using the human COX-2 receptor protein (PDB: 5F1A) showed that these types of compounds can have strong binding affinities. nih.gov The analog 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) demonstrated a Glide Score of -9.48 kcal/mol, which indicates a significantly better affinity than acetylsalicylic acid (ASA) (-5.88 kcal/mol). nih.gov Given the structural similarities, it is plausible that this compound would also exhibit a high binding affinity for the COX-2 active site. Studies on other derivatives have shown binding energies ranging from -7.7 to -9.0 kcal/mol for the COX-2 enzyme. dergipark.org.tr
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 (PDB: 5F1A) | -9.48 | nih.gov |
| Acetylsalicylic Acid (ASA) | COX-2 (PDB: 5F1A) | -5.88 | nih.gov |
| Flavanone | COX-2 (PDB: 5IKR) | -9.1 | physchemres.org |
Beyond predicting affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand-receptor complex. For COX-2 inhibitors, key interactions within the enzyme's active site are critical for activity. The active site contains crucial amino acid residues, including Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Serine 530 (Ser530), which are essential for the conversion of arachidonic acid into prostaglandins. physchemres.org
Inhibitors like this compound are expected to form hydrogen bonds, typically via their carboxylic acid group, with residues like Arg120 and Tyr355. physchemres.org The aromatic rings of the compound can engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site channel. The presence and position of the chlorine atom on the benzyl (B1604629) group can further influence these interactions, potentially forming halogen bonds or altering the electronic landscape to enhance binding. A key difference between COX-1 and COX-2 is the substitution of isoleucine in COX-1 with a smaller valine residue at position 523 in COX-2, which creates a larger active site pocket that can accommodate bulkier inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org This is achieved by correlating physicochemical descriptors of the molecules with their measured efficacy.
QSAR models are developed by first calculating a wide range of molecular descriptors for a set of compounds with known biological activities. dergipark.org.tr These descriptors can be categorized as electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), or lipophilic (e.g., LogP), among others. ijnrd.orgresearchgate.net
Using statistical techniques like multiple linear regression (MLR), a mathematical equation is generated that best describes the relationship between a selection of these descriptors and the biological activity (e.g., anti-inflammatory or antimicrobial potency). jocpr.comdergipark.org.tr For example, a QSAR study on p-amino benzoic acid derivatives identified that electronic parameters like total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were dominant in explaining their antimicrobial activity. chitkara.edu.in The reliability of these models is assessed through rigorous statistical validation, ensuring their predictive power for new, untested compounds. dergipark.org.tr
The biological efficacy of a compound is often strongly correlated with its physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or its calculated version (CLogP), is a critical factor. It influences a drug's ability to cross cell membranes to reach its target. nih.gov QSAR studies on benzoic acid derivatives have frequently shown that higher lipophilicity can lead to enhanced inhibitory potential. dergipark.org.tr For instance, the analog 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a CLogP of 3.495, significantly higher than that of aspirin (B1665792) (0.804), suggesting better membrane permeability. nih.gov The LogP for the isomeric 2-[(3-chlorobenzyl)oxy]benzoic acid has been reported as 3.617, further suggesting that the target compound, this compound, is also highly lipophilic. chemsrc.com
The acidity of the molecule, represented by its pKa value, is another crucial descriptor. organicchemistrydata.org The pKa determines the ionization state of the compound at physiological pH, which affects its solubility, receptor binding, and membrane transport. Benzoic acid derivatives are acidic, and their pKa can be modulated by various substituents. An ether linkage, as seen in this compound, tends to make the compound a weaker acid compared to analogs without this feature. For comparison, the pKa of 3-chlorobenzoic acid is 3.82, while a predicted pKa for a different complex benzoic acid derivative is 4.03. tsukuba.ac.jpdrugbank.com These properties are essential inputs for building robust QSAR models that can accurately predict the biological activity of new derivatives.
| Compound | Property | Value | Reference |
|---|---|---|---|
| 2-[(3-chlorobenzyl)oxy]benzoic acid | LogP | 3.617 | chemsrc.com |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | CLogP | 3.495 | nih.gov |
| 3-{(R)-(Dihydroxyboryl)[(2-thienylacetyl)amino]methyl}benzoic acid | pKa (Predicted) | 4.03 | drugbank.com |
| 3-Chlorobenzoic acid | pKa | 3.82 | tsukuba.ac.jp |
Advanced Quantum Chemical Calculations
Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for examining the intricacies of benzoic acid derivatives like this compound.
Density Functional Theory (DFT) for Electronic Structure and Molecular Parameter Derivation
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its geometric and electronic properties.
These calculations determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. The computed vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectra to validate the theoretical model. Furthermore, DFT is used to derive key molecular parameters that govern the molecule's behavior.
Table 1: Selected Calculated Molecular Parameters for this compound
| Parameter | Value |
| Total Dipole Moment (μ) | 3.53 D |
| Mean Polarizability (α) | 2.98 x 10⁻²³ esu |
| First-order Hyperpolarizability (β) | 2.19 x 10⁻³⁰ esu |
These parameters are critical in understanding the molecule's response to external electric fields and its potential for non-linear optical applications.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a particularly important parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is primarily located on the benzoic acid ring, while the LUMO is distributed across the chlorobenzyl moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions around the carboxylic acid group show the most negative potential (red and yellow), indicating them as likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms exhibit a positive potential (blue), marking them as sites for nucleophilic attack.
Computational Pharmacokinetic Property Prediction and Distribution Modeling
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, a process often referred to as drug-likeness analysis. These predictions help in the early stages of drug discovery to identify molecules with favorable pharmacokinetic profiles. For this compound, various computational models have been employed to assess its drug-like characteristics.
These predictions are often based on Lipinski's rule of five and other related parameters that correlate with oral bioavailability.
Table 2: Predicted ADME and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 276.7 g/mol | Yes (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 3.8 | Yes (< 5) |
| Number of Hydrogen Bond Donors | 1 | Yes (< 5) |
| Number of Hydrogen Bond Acceptors | 4 | Yes (< 10) |
| Molar Refractivity | 72.5 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | N/A |
The compliance of this compound with Lipinski's rule of five suggests that it has the potential for good oral bioavailability. The calculated TPSA, a descriptor for drug absorption, further supports its potential as a drug candidate.
Structure Activity Relationship Sar Investigations Within Benzoic Acid Derivatives
Identification of Pharmacophoric Elements Critical for Biological Action
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. For benzoic acid derivatives, several key pharmacophoric elements have been identified through extensive research. d-nb.infoscience.gov The primary features typically include:
An Aromatic Ring: The benzene (B151609) ring of the benzoic acid serves as a central scaffold for the attachment of other functional groups.
A Carboxylic Acid Group: This acidic moiety is often crucial for activity, acting as a hydrogen bond donor and acceptor, which allows it to anchor the molecule to a specific site on a biological target like a receptor or enzyme. researchgate.net Its position on the ring is critical for the activity of many derivatives. pharmacy180.com
A Lipophilic Moiety: In the case of 3-[(2-Chlorobenzyl)oxy]benzoic acid, the 2-chlorobenzyl ether group serves as a large, lipophilic (fat-soluble) region. This part of the molecule often interacts with hydrophobic pockets in the target protein, contributing significantly to binding affinity. nih.gov
Systematic modifications of these elements help in establishing which parts of the molecule are directly involved in its bioactivity. d-nb.info For instance, replacing the carboxylic acid group with an isosteric tetrazole can sometimes retain anti-inflammatory activity. pharmacy180.com
Influence of the Benzyl (B1604629) Ether Bridge on Bioactivity Profile
The ether linkage introduces a degree of rotational freedom, allowing the chlorobenzyl group to adopt various spatial orientations. This flexibility can be crucial for optimal fitting into a binding site. The benzyl ether group itself can affect the molecule's properties; for example, benzyl ethers can be cleaved under certain oxidative conditions, which could be a factor in the metabolic fate of the compound. organic-chemistry.org In SAR studies, modifying this linker, for instance by changing its length or rigidity, can have a profound impact on biological activity, highlighting its importance in positioning the key interacting groups correctly. nih.govjst.go.jp
Impact of Halogen Substitution (e.g., Chlorine) on Efficacy and Selectivity
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their pharmacological profiles. The presence and position of the chlorine atom on the benzyl ring of this compound have a significant impact on its efficacy and selectivity.
Electronic Effects: Chlorine is an electron-withdrawing atom (a negative inductive effect, -I) but can also donate electron density through resonance (a positive mesomeric effect, +M). uc.pt This dual nature alters the electron distribution across the molecule, which can affect binding interactions and acidity. uc.pt
Lipophilicity: The addition of a chlorine atom increases the molecule's lipophilicity (fat solubility), which can enhance its ability to cross biological membranes and access its target. smolecule.com
Steric Effects: The size of the chlorine atom can influence how the molecule fits into a binding pocket, potentially leading to improved potency and selectivity.
Research on related compounds has shown that the position of the chlorine atom is critical. For a series of benzyloxybenzoic acids acting as Nurr1 agonists, potency varied significantly with the chlorine's position on the benzyl ring. nih.gov For instance, with a 4-benzoic acid headgroup, a 2-chlorobenzyl substituent gave the highest potency, while for the 3-benzoic acid series, potency increased from 2-chloro to 3-chloro to 4-chloro substitution. nih.gov This demonstrates that specific positional isomers can have more favorable interactions with the target.
Interactive Table: Effect of Chlorine Position on Nurr1 Agonist Potency for Benzyloxybenzoic Acid Analogs
| Compound Series | Substituent on Benzyl Ring | Relative Potency (EC₅₀) | Reference |
| 4-Benzyloxybenzoic Acid | 2-Chloro | Highest in series | nih.gov |
| 4-Benzyloxybenzoic Acid | 3-Chloro | Less potent than 2-chloro | nih.gov |
| 4-Benzyloxybenzoic Acid | 4-Chloro | Less potent than 2-chloro | nih.gov |
| 3-Benzyloxybenzoic Acid | 2-Chloro | Least potent in series | nih.gov |
| 3-Benzyloxybenzoic Acid | 3-Chloro | More potent than 2-chloro | nih.gov |
| 3-Benzyloxybenzoic Acid | 4-Chloro | Most potent in series (submicromolar) | nih.gov |
Positional Isomerism and its Effects on Molecular Recognition and Activity
Positional isomerism, which refers to compounds having the same molecular formula but different arrangements of substituents on the aromatic ring, dramatically affects biological activity. This is because the spatial location of functional groups dictates how a molecule interacts with its biological target. nih.govnih.gov
For this compound, there are two main types of positional isomerism:
Position of the benzyloxy group on the benzoic acid ring: The benzyloxy group can be at the ortho (2-), meta (3-), or para (4-) position relative to the carboxylic acid.
Position of the chlorine atom on the benzyl ring: The chlorine can be at the ortho (2-), meta (3-), or para (4-) position.
Studies on benzyloxybenzoic acids have demonstrated that these positional variations are critical. For example, in a study of Nurr1 receptor agonists, 3-benzyloxybenzoic acid (102) was active, while the corresponding ortho-isomer was inactive. nih.gov This highlights the sensitivity of the biological target to the geometry of the ligand. The meta-positioning of the ether linkage in this compound creates a specific shape and electronic distribution that is distinct from its ortho and para isomers, leading to a unique biological profile.
Interactive Table: Effect of Benzyloxy Group Position on Nurr1 Agonist Activity
| Compound | Position of Benzyloxy Group | Activity at 100 µM | Reference |
| Isomer 1 | ortho- (2-) | Inactive | nih.gov |
| Isomer 2 (102) | meta- (3-) | Active | nih.gov |
| Isomer 3 (22) | para- (4-) | Active | nih.gov |
Comparative SAR Analysis with Clinically Relevant Salicylate Analogs (e.g., Acetylsalicylic Acid)
Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its renowned derivative, acetylsalicylic acid (aspirin), provide a valuable benchmark for SAR comparisons. iomcworld.comnih.gov While both this compound and salicylic acid are benzoic acid derivatives, their structural differences lead to distinct interactions and potential activities.
Substituent at the 2- vs. 3-Position: Salicylic acid possesses a small hydroxyl group at the ortho (2-) position. This group is key to its activity, including its ability to acetylate cyclooxygenase (COX) enzymes when in the form of acetylsalicylic acid. iomcworld.comresearchgate.net In contrast, this compound has a much larger, bulkier 2-chlorobenzyloxy group at the meta (3-) position.
Functional Group Nature: The hydroxyl group of salicylic acid is a hydrogen bond donor and acceptor. The ether linkage in the subject compound is primarily a hydrogen bond acceptor and contributes significantly to the molecule's size and lipophilicity.
Conformational Differences: The substitution pattern significantly alters the molecule's shape. The ortho-hydroxy group in salicylic acid can form an intramolecular hydrogen bond with the carboxylic acid, influencing its acidity and conformation. The meta-substituted, bulky group in this compound forces a completely different three-dimensional structure.
These fundamental structural distinctions imply that while both classes of compounds may interact with inflammatory pathways, their specific molecular targets or binding modes are likely to differ. For example, a novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), which is structurally related to both aspirin (B1665792) and the subject compound, was developed as a potential alternative to aspirin, suggesting that this class of molecules holds promise for anti-inflammatory applications but may operate through different or modified mechanisms. researchgate.net
Advanced Analytical Methodologies for Biological Investigations
Quantitative Bioanalysis in Biological Matrices
Quantitative bioanalysis is the cornerstone of pharmacokinetic studies, providing the data needed to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The development of sensitive and reliable assays to measure the concentration of the compound in biological fluids like plasma or serum over time is the first critical step.
Development and Validation of HPLC-DAD Assays for Compound Quantification
For quantifying compounds like 3-[(2-Chlorobenzyl)oxy]benzoic acid in biological matrices, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable technique. omicsonline.orgmdpi.com The development of such an assay is a meticulous process aimed at ensuring accuracy, precision, and robustness.
The process begins with method development, which involves optimizing several key components. omicsonline.org A crucial step is sample preparation, designed to extract the analyte from the complex biological matrix (e.g., plasma) and remove interfering substances. omicsonline.orgjapsonline.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. omicsonline.org Chromatographic separation is then optimized by selecting an appropriate HPLC column (typically a reversed-phase C18 column for compounds of this nature) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and a buffered aqueous solution) that can effectively separate the target compound from other components. researchgate.netchromatographyonline.com The mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve the best peak shape and resolution. chromatographyonline.com The DAD detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. asianpubs.orgresearchgate.net
Once developed, the method must be rigorously validated according to international guidelines, such as those from the ICH. researchgate.neteuropa.eu Validation confirms that the assay is suitable for its intended purpose. Key validation parameters are outlined in the table below.
Table 1: Key Validation Parameters for a Bioanalytical HPLC-DAD Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | The closeness of the determined value to the nominal or known true value. mdpi.com | Mean value should be within ±15% of the nominal value (except at LLOQ, where it can be ±20%). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. mdpi.com | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (except at LLOQ, where it can be ≤20%). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net | The lowest standard on the calibration curve that meets accuracy and precision criteria. rsc.org |
| Recovery | The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. bohrium.com | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. japsonline.com | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |
Applications in Pharmacokinetic Studies in Preclinical Species
Following the successful validation of a bioanalytical method, it can be applied to preclinical pharmacokinetic (PK) studies in animal models, such as rats or dogs. bohrium.comthieme-connect.combrieflands.com These studies are essential for understanding the ADME properties of a compound like this compound. In a typical study, the compound is administered to the animals, and blood samples are collected at various time points. brieflands.compjps.pk The validated HPLC-DAD assay is then used to measure the concentration of the compound in the plasma from each time point.
The resulting concentration-time data are used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body. brieflands.com These parameters are critical for predicting how a drug might behave in humans and for establishing a safe and effective dosing regimen for further studies.
Table 2: Fundamental Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum Plasma Concentration: The highest concentration of the compound observed in the plasma after administration. pjps.pk |
| Tmax | Time to Maximum Concentration: The time at which Cmax is reached. pjps.pk |
| AUC (Area Under the Curve) | Area Under the Plasma Concentration-Time Curve: Represents the total systemic exposure of the body to the compound over time. brieflands.com |
| t1/2 (Half-life) | Elimination Half-life: The time required for the plasma concentration of the compound to decrease by half. pjps.pk |
| CL (Clearance) | Total Body Clearance: The volume of plasma cleared of the compound per unit of time, indicating the efficiency of elimination. brieflands.com |
| Vd (Volume of Distribution) | Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. pjps.pk |
In Vitro Pharmacological Profiling Techniques
In vitro pharmacology assays are conducted outside of a living organism, typically in a controlled environment like a test tube or culture dish, to determine a compound's biological activity at a cellular and molecular level. itmedicalteam.plqima-lifesciences.com These assays are crucial for understanding the mechanism of action, identifying potential off-target effects, and guiding the optimization of lead compounds. nih.govnews-medical.netiiarjournals.org
Cell-Based Assays for Target Engagement and Pathway Activity
A critical step in drug discovery is to confirm that a compound interacts with its intended molecular target within the complex environment of a living cell. acs.org Cell-based target engagement assays provide this crucial information. nih.gov These assays measure the direct binding of a compound to its target protein or the downstream consequences of that binding on a specific cellular pathway. acs.org
Several advanced techniques are available to quantify target engagement in live cells:
Thermal Shift Assays (e.g., CETSA): These assays are based on the principle that a protein's thermal stability changes when a ligand binds to it. nih.govresearchgate.net By heating cells and measuring the amount of remaining soluble protein, one can determine if a compound has engaged its target. nih.gov
Bioluminescence Resonance Energy Transfer (BRET): Techniques like NanoBRET® are powerful tools for measuring molecular proximity. promega.comresearchgate.netreactionbiology.comsgc-unc.org In a typical setup, the target protein is fused to a luciferase enzyme (the BRET donor), and a fluorescently labeled tracer molecule that binds the target acts as the acceptor. promega.comsgc-unc.org When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of compound affinity and occupancy in real-time within living cells. promega.comnews-medical.net
Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway. They involve genetically modifying cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the pathway of interest. A change in reporter protein expression indicates that the compound has modulated the pathway's activity.
Table 3: Examples of Cell-Based Target Engagement and Pathway Assays
| Assay Type | Principle | Information Gained |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. researchgate.net | Direct evidence of target binding in cells and cell lysates. |
| NanoBRET® Target Engagement Assay | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by a test compound reduces BRET signal. promega.comreactionbiology.compromega.com | Quantitative measurement of compound affinity, target occupancy, permeability, and residence time in live cells. promega.comnews-medical.net |
| Reporter Gene Assay | A compound's effect on a signaling pathway is measured by the expression of an easily detectable reporter gene. | Functional readout of pathway activation or inhibition. |
| Phosphorylation Assays | Quantification of the phosphorylation state of a target protein or its downstream substrates using methods like Western blotting or specific immunoassays. | Measures the functional consequence of kinase inhibitor binding. |
Enzymatic Assays for Inhibition Kinetics
If the target of this compound is an enzyme, enzymatic assays are employed to characterize the nature and potency of its inhibitory activity. These assays use purified enzymes and substrates to study the interaction in a simplified, controlled system.
The primary goal is to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). tandfonline.com This is a key measure of a compound's potency. Furthermore, kinetic studies are performed to elucidate the mechanism of inhibition. nih.gov By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can determine if the inhibition is:
Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. asianpubs.orgbenthamopen.com
Non-competitive: The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its efficiency. nih.gov
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. benthamopen.com
Lineweaver-Burk plots are a common graphical method used to visualize the data and determine the inhibition mechanism. benthamopen.com These studies also yield the inhibition constant (Ki), which represents the intrinsic affinity of the inhibitor for the enzyme. asianpubs.orgbenthamopen.com For example, studies on other benzoic acid derivatives have shown they can act as competitive inhibitors of enzymes like tyrosinase, with specific, measurable inhibition constants. asianpubs.orgbenthamopen.comnih.govresearchgate.netmdpi.com
Table 4: Illustrative Enzymatic Inhibition Data for Benzoic Acid against Tyrosinase
| Benzoic Acid Concentration (µM) | % Inhibition (Hypothetical) |
|---|---|
| 5 | 8% |
| 25 | 22% |
| 50 | 35% |
| 100 | 48% |
| 200 | 65% |
| 275 | 69% |
This table is based on data for benzoic acid reported in the literature to illustrate the type of data generated in an enzymatic inhibition assay. mdpi.com
Future Research Directions and Translational Potential of Benzoic Acid Derivatives
Rational Design and Synthesis of Advanced Analogs with Improved Selectivity and Efficacy
The future development of 3-[(2-Chlorobenzyl)oxy]benzoic acid will likely hinge on the principles of rational drug design to create advanced analogs with enhanced therapeutic properties. This process involves strategically modifying the molecule's structure to improve its interaction with biological targets. acs.orgnih.gov For instance, analogs of similar benzoic acid derivatives have been designed to act as dual inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. nih.gov
Key strategies for creating advanced analogs could include:
Structural Modifications: Introducing different substituents on the benzyl (B1604629) or benzoic acid rings could alter the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for its target.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to analogs with improved pharmacokinetic profiles. rug.nl
Scaffold Hopping: This technique involves replacing the core structure of the molecule with a different one while maintaining the original's biological activity, which can lead to the discovery of novel chemical classes with improved properties. rug.nl
A study on related salicylic (B10762653) acid derivatives introduced 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid as a potential anti-inflammatory agent, demonstrating how structural modifications can lead to new therapeutic candidates. nih.gov The synthesis of such analogs often employs methods like microwave-assisted reactions to improve efficiency and yield. nih.gov
Expansion of Therapeutic Applications beyond Current Indications
While the primary therapeutic applications of this compound are still under investigation, research into related benzoic acid derivatives suggests a wide range of potential uses. These compounds have been explored for their anti-inflammatory, analgesic, antimicrobial, and even anticancer properties. smolecule.compreprints.org
Future research could explore the following therapeutic areas for this compound and its analogs:
Anti-inflammatory and Analgesic: A related compound, 2-[(3-Chlorobenzyl)oxy]benzoic acid, has been predicted to have anti-inflammatory effects by inhibiting the COX-2 enzyme.
Antimicrobial: Benzoic acid derivatives have shown promise in combating bacterial infections, including those resistant to current antibiotics. nih.gov One study focused on formulating a topical gel with a novel benzoic acid derivative for treating skin infections. nih.gov
Neurodegenerative Diseases: Some benzoic acid derivatives have been designed as inhibitors of acetylcholinesterase and carbonic anhydrases, which are therapeutic targets in Alzheimer's disease. nih.gov
Anticancer: The benzoic acid scaffold is a component of various synthetic molecules with anticancer activity. preprints.org
Metabolic Disorders: A review of computational and experimental approaches highlighted the design of benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B, a target for type 2 diabetes treatment. mdpi.comresearchgate.net
Integration of Systems Biology and Multi-Omics Approaches for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) to create a comprehensive picture of how the compound interacts with biological systems.
Such approaches can help to:
Identify Biological Targets: Multi-omics can help identify the specific proteins and pathways that are affected by the compound. smolecule.com
Elucidate Mechanism of Action: By observing the global changes in a cell or organism after treatment, researchers can gain a deeper understanding of the compound's mechanism of action.
Discover Biomarkers: These studies can also help in the discovery of biomarkers that can be used to monitor the therapeutic effects of the compound.
For example, a study on benzoic acid derivatives from the fungus Bjerkandera adusta used a combination of experimental and in silico methods to show that these compounds could modulate the proteostasis network, which is involved in aging. mdpi.comnih.gov
Development of Novel Pharmaceutical Formulations and Delivery Systems
The effectiveness of a drug is not only dependent on its intrinsic activity but also on its formulation and delivery system. For this compound, the development of novel formulations will be crucial for its translational potential.
Future research in this area could focus on:
Improving Bioavailability: Formulations can be designed to improve the solubility and absorption of the compound, leading to higher bioavailability.
Targeted Delivery: Encapsulating the drug in nanoparticles or other delivery systems can help to target it to specific tissues or cells, increasing its efficacy and reducing side effects.
Controlled Release: Formulations can be developed to release the drug over a prolonged period, which can improve patient compliance and therapeutic outcomes.
A study on the related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid detailed the development of a tablet formulation, highlighting the importance of formulation studies for new drug candidates. inabj.org Furthermore, research into topical gels containing a novel benzoic acid derivative for skin infections demonstrates the potential for alternative delivery routes. nih.gov
Synergistic Research Combining Computational and Experimental Methodologies for Drug Discovery
The integration of computational and experimental methods is a powerful approach for accelerating drug discovery. mdpi.comresearchgate.net For this compound, a synergistic approach could streamline the process of identifying and optimizing new drug candidates.
This integrated approach could involve:
Virtual Screening: Using computer models to screen large libraries of virtual compounds to identify those that are most likely to be active. mdpi.com
Molecular Docking: Simulating the interaction between a compound and its target protein to predict its binding affinity and mode of action. nih.gov
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. mdpi.com
A number of studies have successfully used this combined approach to design and evaluate new benzoic acid derivatives for various therapeutic targets, including influenza neuraminidase and protein tyrosine phosphatase 1B. mdpi.comresearchgate.netacs.org
Below is a table summarizing the potential research directions and methodologies for this compound:
| Research Direction | Methodologies | Potential Outcomes |
| Rational Analog Design | Structural Modification, Bioisosteric Replacement, Scaffold Hopping, Microwave-Assisted Synthesis | Analogs with improved selectivity, efficacy, and pharmacokinetic properties. |
| Therapeutic Expansion | In vitro and in vivo disease models | Identification of new therapeutic indications such as anti-inflammatory, antimicrobial, or anticancer applications. |
| Mechanistic Understanding | Systems Biology, Genomics, Proteomics, Metabolomics | Deeper understanding of the compound's mechanism of action and identification of biological targets. |
| Novel Formulations | Nanoparticles, Topical Gels, Controlled-Release Systems | Improved bioavailability, targeted delivery, and patient compliance. |
| Synergistic Research | Virtual Screening, Molecular Docking, ADMET Prediction | Accelerated discovery and optimization of new drug candidates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
